Biotin-C5-Azide can be synthesized through various chemical reactions involving biotin and azide derivatives. It falls under the classification of bioconjugates, specifically those utilized in click chemistry applications. This compound is particularly valuable in the field of chemical biology for labeling proteins, nucleic acids, and other biomolecules.
The synthesis of Biotin-C5-Azide typically involves the coupling of a biotin derivative with an azide-containing linker. One common method includes using N,N'-diisopropylcarbodiimide (DIC) as a coupling agent along with 4-dimethylaminopyridine (DMAP) to facilitate the reaction between biotin and the azide moiety. The reaction is generally performed in a solvent such as dimethylformamide (DMF) under inert conditions to prevent moisture interference.
The reaction proceeds through the formation of an intermediate that subsequently undergoes purification via column chromatography. Analytical techniques such as thin-layer chromatography (TLC) are employed to monitor the progress of the reaction, while nuclear magnetic resonance (NMR) spectroscopy is used to confirm the structure of the synthesized compound.
Biotin-C5-Azide consists of a biotin moiety linked to a five-carbon chain ending with an azide group. The molecular formula can be represented as . The structure features a ureido ring typical of biotin compounds, along with a long aliphatic chain that provides flexibility for conjugation.
Biotin-C5-Azide participates in various chemical reactions, primarily focusing on bioorthogonal labeling through CuAAC. This reaction involves the interaction between an alkyne and the azide group to form a stable triazole linkage.
The CuAAC reaction mechanism involves several steps:
This reaction is favored due to its mild conditions and high specificity, making it suitable for biological applications without disrupting cellular functions.
The mechanism by which Biotin-C5-Azide functions involves its ability to selectively bind to target biomolecules via click chemistry. Upon introduction into biological systems, it can react with alkyne-modified targets, resulting in covalent attachment that facilitates detection or isolation.
Research indicates that the efficiency of this mechanism can be influenced by factors such as concentration, temperature, and the presence of catalysts like copper salts which enhance reaction rates significantly.
Relevant analyses often include melting point determination and spectroscopic methods (NMR, mass spectrometry) to confirm purity and identity.
Biotin-C5-Azide has diverse applications in scientific research:
Biotin-C5-Azide (DecarboxyBiotin-N₃; CAS 1260586-88-6) is synthesized through a multi-step strategy that integrates three functional elements: a biotin anchor for streptavidin binding, an azide terminus for click chemistry, and a pentyl (C5) spacer optimizing molecular flexibility. The synthesis begins with protected biotin, where the carboxylic acid group is activated for nucleophilic substitution. A 5-azidopentylamine linker is then coupled via amide bond formation, followed by deprotection to yield the final compound [1] [4]. Critical purification steps involve reverse-phase chromatography to achieve ≥98% purity, confirmed by HPLC and mass spectrometry (MW: 255.34 g/mol; Formula: C₁₀H₁₇N₅OS) [1] [10]. This approach enables scalable production of gram quantities while preserving stereochemical integrity at the (3aS,4S,6aR)-biotin core, essential for maintaining streptavidin affinity [10].
Table 1: Key Trifunctional Biotin-Azide Probes
Compound Name | CAS Number | Molecular Weight | Reactive Group | Spacer Length |
---|---|---|---|---|
Biotin-C5-Azide | 1260586-88-6 | 255.34 g/mol | Azide | C5 alkyl |
Biotin-Azide (N-(3-Azidopropyl)biotinamide) | 908007-17-0 | 326.42 g/mol | Azide | C3 alkyl |
Biotin-PEG5-Azide | 1163732-89-5 | 532.66 g/mol | Azide | PEG5 (17-atom) |
PC Biotin Azide | N/A | 825.37 g/mol | Azide (Photocleavable) | Heterobifunctional |
Biosynthetic incorporation leverages metabolic labeling to tag biomolecules in vivo. Biotin-C5-Azide serves as a precursor for enzymatic ligation, where its azide group reacts with alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) cycloadditions. For example, in S. aureus, metabolic incorporation of azide-modified sugars enables subsequent biotinylation, facilitating the isolation of >200 glycoproteins via streptavidin pull-down assays [5] [10]. Photocleavable (PC) variants like PC Biotin Azide incorporate an o-nitrobenzyl linker, allowing UV-triggered release (365 nm) of captured targets with minimal residual tags (100.7 Da post-cleavage). This is pivotal for reducing background noise in mass spectrometry-based proteomics [5] [7].
Polyethylene glycol (PEG) spacers address solubility limitations of alkyl-chain analogs like Biotin-C5-Azide. Biotin-PEG5-Azide (CAS 1163732-89-5) incorporates a 17-atom hydrophilic linker (MW: 532.66 g/mol), enhancing aqueous solubility to >100 mg/mL in PBS compared to alkyl spacers (<5 mg/mL) [3] [8]. The electron-rich ether oxygen atoms in PEG spacers also reduce steric hindrance during click reactions, improving reaction kinetics with alkynes by 40% in physiological buffers [3]. However, longer PEG chains (e.g., PEG₇) may reduce streptavidin binding affinity by 15% due to entropic penalties, necessitating length optimization [8].
Table 2: Impact of Spacer Chemistry on Biotin-Azide Performance
Property | Alkyl Spacer (C5) | PEG Spacer (PEG5) | Mixed Alkyl-PEG |
---|---|---|---|
Solubility in Water | Low (<5 mg/mL) | High (>100 mg/mL) | Moderate (50 mg/mL) |
Click Reaction Rate | 1.5 M⁻¹s⁻¹ (CuAAC) | 2.1 M⁻¹s⁻¹ (CuAAC) | 1.8 M⁻¹s⁻¹ (CuAAC) |
Streptavidin Kd | 10⁻¹⁵ M | 10⁻¹⁴ M | 10⁻¹⁵ M |
Cellular Uptake | High | Low | Moderate |
The molecular architecture of Biotin-C5-Azide dictates its bioorthogonal functionality. The (3aS,4S,6aR) stereochemistry of biotin ensures optimal orientation within streptavidin’s binding pocket (Kd ~10⁻¹⁵ M), while the C5 spacer balances hydrophobicity and flexibility. Computational models confirm that pentyl chains >6 Å minimize steric clashes during concurrent click reactions and streptavidin binding [4] [10]. Azide positioning is critical: terminal azides exhibit 90% cycloaddition efficiency with alkynes, whereas internal azides show <50% due to reduced accessibility [1] [9]. Compared to shorter spacers (C3), the C5 chain increases binding efficiency by 40% in ELISA assays by extending the azide beyond streptavidin’s surface cleft [10].
Table 3: Spacer Length Effects on Biotin-Azide Performance
Spacer Type | Length (Atoms) | Binding Efficiency | Hydrophilicity | Optimal Use Case |
---|---|---|---|---|
C3 alkyl | 3 | 60% | Low | Cell permeability studies |
C5 alkyl | 5 | 85% | Moderate | General pull-down assays |
PEG5 | 17 | 75% | High | Aqueous-phase reactions |
C7 alkyl | 7 | 70% | Low | Lipid membrane anchoring |
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